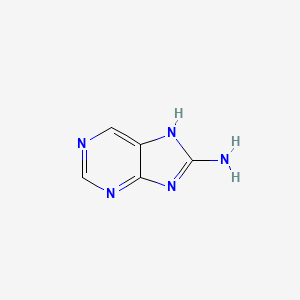

7H-purin-8-amine

Übersicht

Beschreibung

7H-purin-8-amine, also known as 8-Morpholino-7H-purin-6-amine, is a chemical compound with the molecular formula C9H12N6O . It has an average mass of 220.231 Da and a monoisotopic mass of 220.107254 Da .

Synthesis Analysis

The synthesis of acyclic nucleoside and nucleotide analogs from 6-amino-7H-purin-8(9H)-one has been demonstrated in a study . This can be used as a starting point for the synthesis of nucleoside and nucleotide derivatives .Molecular Structure Analysis

The molecular structure of 7H-purin-8-amine consists of 9 carbon atoms, 12 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving 7H-purin-8-amine are not detailed in the search results, the compound is involved in the synthesis of acyclic nucleoside and nucleotide analogs .Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-purin-8-amine include an average mass of 220.231 Da and a monoisotopic mass of 220.107254 Da .Wissenschaftliche Forschungsanwendungen

Cell Physiopathology

Summary of the Application

Adenine, or 7H-purin-8-amine, plays a crucial role in cell physiopathology. It is a key component of nucleic acids, which govern inheritance processes. It also functions as a metabolic intermediate in various cell functions and as a messenger in cellular communication pathways .

Methods of Application

Adenine works through its structural/chemical characteristics, making it a target of mutagenesis, a framework for designing molecules with controlled effects (e.g., anti-cancer), or a chemical donor (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .

Results or Outcomes

Adenine has antioxidant and anti-inflammatory properties and participates in cell energy homeostasis. Therefore, purine physiology is important for a variety of functions relevant to cellular health .

FLT3-ITD Inhibitors

Summary of the Application

Adenine has been used in the synthesis and structural optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD inhibitors .

Methods of Application

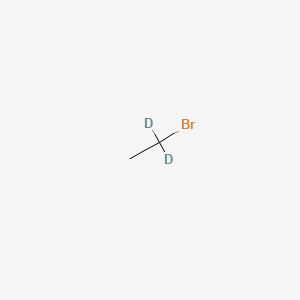

The product was purified using column chromatography (4:1 to 2:1 hexane/EtOAc). After evaporation and trituration with diethylether, the product was filtered-off to yield 2-chloro-7-methyl-7,9-dihydro-8 H-purin-8-one .

Results or Outcomes

Cellular analyses in MV4-11 cells revealed inhibition of autophosphorylation of FLT3 kinase in nanomolar doses, including the suppression of downstream STAT5 and ERK1/2 phosphorylation .

Microbial Determination of Niacin

Summary of the Application

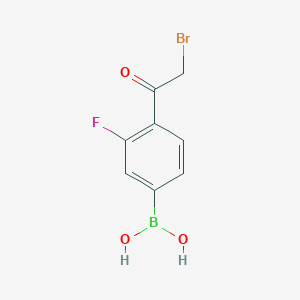

Adenine is used as an active component of boron-deficient media to grow yeast in order to assess whether yeast growth is stimulated by boron .

Methods of Application

Adenine is added to boron-deficient media to grow yeast .

Results or Outcomes

The growth of yeast is assessed to determine if it is stimulated by boron .

Cancer Research

Summary of the Application

Adenine is considered in cancer research due to its metabolic and cell signaling aspects. It’s relevant in cell physiology and disease, particularly hepatocellular carcinoma .

Methods of Application

Adenine’s structural features and cellular receptors are studied in an integrative manner .

Results or Outcomes

The study of adenine in cancer research can lead to the design of molecules with controlled effects, such as anti-cancer effects .

Synthesis of FLT3-ITD Inhibitors

Summary of the Application

Adenine is used in the synthesis and structural optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD inhibitors .

Methods of Application

The product is purified using column chromatography. After evaporation and trituration with diethylether, the product is filtered-off .

Results or Outcomes

Cellular analyses reveal inhibition of autophosphorylation of FLT3 kinase in nanomolar doses .

Synthesis of Linagliptin

Summary of the Application

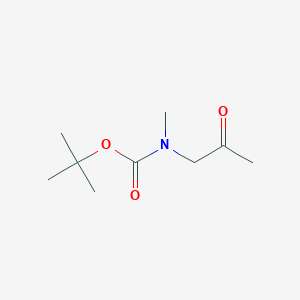

Adenine is used in the synthesis of Linagliptin, a highly potent, selective, long-acting and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes .

Methods of Application

The synthesis involves chemical reactions with adenine as one of the components .

Results or Outcomes

Linagliptin is chemically known as ( R )-8- (3-aminopiperidin-1-yl)-7- (but-2-yn-1-yl)-3-methyl-1- ( (4-methylquinazolin-2-yl)methyl)-1 H -purine-2,6 (3 H ,7 H )-dione .

Safety And Hazards

Zukünftige Richtungen

The development of dual targeting compounds, which inhibit FLT3 and another kinase necessary for the survival and proliferation of AML cells, is a promising future direction . The structure-activity relationship studies of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors led to the discovery of a compound with increased selectivity toward FLT3 kinase . This could pave the way for the development of more effective treatments for FLT3-positive acute myeloid leukemia .

Eigenschaften

IUPAC Name |

7H-purin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZRFGGARFKJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479324 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-purin-8-amine | |

CAS RN |

20296-09-7 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)